molecular formula C11H14ClN3O3 B2465272 N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 920376-03-0

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2465272
CAS RN: 920376-03-0
M. Wt: 271.7
InChI Key: DHJRBZIDDJSVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, including bromination and the formation of salts with acidic compounds . The reaction is carried out for about 1 to 24 hours, preferably about 2 to 5 hours until virtually completion . The compound may be isolated in the form of a salt through dissolution in a suitable solvent and treatment with an acidic compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include bromination with copper bromide (II), the formation of salts with acidic compounds, and reactions with lithium salts and carbon dioxide gas .

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a new formula for both anthranilic acid derivatives and oxalamides, which could be applicable to the synthesis of N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide (Mamedov et al., 2016).

Apoptosis Inducers and Potential Anticancer Agents

The discovery of 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole as an apoptosis inducer and potential anticancer agent, as identified by Zhang et al. (2005), signifies the importance of such compounds in cancer research. This compound's ability to induce apoptosis in certain cancer cell lines underscores its potential role in developing new cancer treatments (Zhang et al., 2005).

Coordination Polymer Synthesis

Kuai et al. (2014) described the synthesis of a Cu(II) coordination polymer using N1,N2-di(pyridin-4-yl)oxalamide, indicating the potential of related compounds like N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide in forming coordination polymers, which have various applications in materials science (Kuai et al., 2014).

Synthesis of Internal Alkynes

Chen et al. (2023) revealed N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, forming internal alkynes. This suggests the potential of N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide in similar catalytic processes (Chen et al., 2023).

Supramolecular Networks

Lee (2010) studied N,N'-bis(4-pyridylmethyl)oxalamide, forming extended supramolecular networks through hydrogen bonding. This highlights the potential of structurally related compounds like N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide in the creation of intricate molecular architectures (Lee, 2010).

Reactivity with Carbene

Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, exploring its potential in various chemical reactions. This could be relevant for understanding the reactivity of N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide in similar scenarios (Braun et al., 2012).

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c1-18-6-2-5-13-10(16)11(17)15-9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJRBZIDDJSVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.